N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide
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Overview
Description
N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a benzyl and a pyrazolylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine with a 1,3-diketone under acidic conditions.
Sulfonamide formation: The naphthalene-2-sulfonyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine.
Benzylation: The final step involves the alkylation of the sulfonamide with benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The benzyl and pyrazolylmethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: The major products include naphthalene sulfonic acids and pyrazole derivatives.
Reduction: The major products are the corresponding amines and alcohols.
Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide derivatives: These compounds share the naphthalene sulfonamide core but differ in their substituents.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents.
Benzylated sulfonamides: These compounds have a benzyl group attached to a sulfonamide moiety.
Uniqueness
N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H23N3O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-2-26-22(14-15-24-26)18-25(17-19-8-4-3-5-9-19)29(27,28)23-13-12-20-10-6-7-11-21(20)16-23/h3-16H,2,17-18H2,1H3 |
InChI Key |
XEHMGXMTZGPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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